Ac-Leu-pNA

Description

BenchChem offers high-quality Ac-Leu-pNA suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ac-Leu-pNA including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

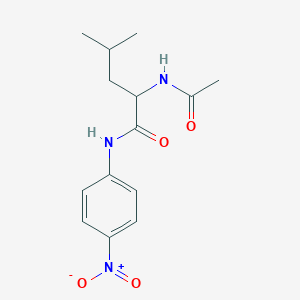

IUPAC Name |

2-acetamido-4-methyl-N-(4-nitrophenyl)pentanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O4/c1-9(2)8-13(15-10(3)18)14(19)16-11-4-6-12(7-5-11)17(20)21/h4-7,9,13H,8H2,1-3H3,(H,15,18)(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLJKQHDBYBGOMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: N-Acetyl-L-leucine-p-nitroanilide (Ac-Leu-pNA)

Advanced Substrate Profiling for Acylaminoacyl Peptidases and Protease Specificity

CAS Number: 19746-40-8

Molecular Formula:

Part 1: Executive Summary & Core Utility

N-Acetyl-L-leucine-p-nitroanilide (Ac-Leu-pNA) is a specialized chromogenic substrate used primarily to assay enzymes that require or tolerate a blocked N-terminus, distinguishing it fundamentally from the more common Leucine Aminopeptidase (LAP) substrate, L-leucine-p-nitroanilide (Leu-pNA).

While Leu-pNA targets exopeptidases requiring a free amino group, Ac-Leu-pNA is the substrate of choice for Acylaminoacyl Peptidases (AAPs) , also known as Acylpeptide Hydrolases (APH). These enzymes catalyze the removal of an N-acetylated amino acid from a peptide, a critical step in protein turnover and the maturation of bioactive peptides. Additionally, Ac-Leu-pNA serves as a probe for investigating the P1 subsite specificity of serine proteases (like chymotrypsin-like enzymes) and testing substrate promiscuity in cold-adapted enzymes.

Key Application Areas:

-

Enzyme Kinetics: Determination of

and -

Protease Profiling: Distinguishing between aminopeptidases (inactive on Ac-Leu-pNA) and endopeptidases/acylases (active).

-

Inhibitor Screening: High-throughput screening for inhibitors of AAP, a potential target in neurodegenerative research.

Part 2: Chemical & Physical Profile[2][3]

| Property | Specification | Technical Note |

| Appearance | White to off-white powder | Light sensitive; store in dark. |

| Solubility | Soluble in DMSO, DMF, Methanol | Critical: Poor water solubility. Prepare high-concentration stock in organic solvent (e.g., 100 mM in DMSO) before diluting into aqueous buffer. |

| Stability | Stable at -20°C (desiccated) | Spontaneous hydrolysis can occur at high pH (>9.0) or elevated temperatures over prolonged periods. |

| Purity | Free p-nitroaniline (pNA) content must be | |

| Absorption | Detection: The released product, p-nitroaniline, absorbs strongly at 405 nm . |

Part 3: Mechanistic Principles[3]

The utility of Ac-Leu-pNA relies on the "Blocked N-Terminus" mechanism. Unlike standard aminopeptidases that anchor to a free N-terminal amine, Acylaminoacyl Peptidases recognize the acetyl group.

The Chromogenic Reaction:

-

Recognition: The enzyme binds the Acetyl-Leucine moiety at the active site (S1 pocket).

-

Hydrolysis: The amide bond between the Leucine carboxyl group and the p-nitroaniline is cleaved.

-

Signal Generation: The cleavage releases free p-nitroaniline (pNA) .[2] While the intact substrate is colorless (or pale), free pNA is distinctively yellow with a high extinction coefficient at 405 nm.

Pathway Visualization

The following diagram illustrates the enzymatic hydrolysis and detection logic.

Figure 1: Enzymatic hydrolysis of Ac-Leu-pNA by Acylaminoacyl Peptidase, resulting in the release of the chromophore p-nitroaniline.[2]

Part 4: Experimental Protocol (Self-Validating System)

Objective: Measure the specific activity of an Acylpeptide Hydrolase or profile a protease using Ac-Leu-pNA.

4.1 Reagent Preparation

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5.

-

Optimization: Some AAPs require divalent cations. Add 1 mM

or

-

-

Substrate Stock (100 mM): Dissolve 29.3 mg of Ac-Leu-pNA in 1.0 mL of anhydrous DMSO.

-

Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

-

-

pNA Standard (Optional but Recommended): Prepare 1 mM p-nitroaniline in assay buffer to generate a standard curve for precise unit calculation.

4.2 Step-by-Step Assay Workflow

-

Blanking: In a microplate or cuvette, add Buffer only. This sets the zero absorbance.

-

Negative Control: Mix Buffer + Substrate . Measure absorbance over time to quantify spontaneous hydrolysis (background rate).

-

Reaction Setup:

-

Volume: 980 µL Assay Buffer.

-

Enzyme: 10 µL Enzyme sample (lysate or purified).

-

Pre-incubation: Incubate at 37°C for 5 minutes to equilibrate temperature.

-

-

Initiation: Add 10 µL of 100 mM Ac-Leu-pNA Stock (Final conc: 1 mM). Mix rapidly by inversion or pipetting.

-

Measurement: Immediately record Absorbance at 405 nm in kinetic mode (read every 30 seconds for 10–20 minutes).

4.3 Kinetic Analysis Workflow

To ensure data integrity, follow this logical flow for analysis:

Figure 2: Logical workflow for processing kinetic data from Ac-Leu-pNA assays.

Part 5: Data Analysis & Calculation

Calculate the enzyme activity using the Beer-Lambert Law .

Equation:

Where:

- : Change in absorbance per minute (Slope).

- : Total reaction volume (mL).

-

: Extinction coefficient of p-nitroaniline.

-

Note: At 405 nm,

(or

-

- : Path length (1 cm for cuvettes; ~0.6 cm for 200 µL in 96-well plates).

- : Volume of enzyme added (mL).

Unit Definition: One unit is defined as the amount of enzyme required to release 1 µmol of p-nitroaniline per minute under assay conditions.

Part 6: Troubleshooting & Expert Insights

1. Solubility Issues (Precipitation):

-

Symptom:[3] The reaction mixture turns cloudy immediately upon adding the substrate.

-

Cause: Ac-Leu-pNA is hydrophobic. Adding a high volume of DMSO stock to aqueous buffer causes "crashing out."

-

Solution: Keep the final DMSO concentration below 5% (v/v). If using 1 mM substrate, ensure the stock is concentrated enough (e.g., 100 mM) so you only add a small volume.

2. High Background Absorbance:

-

Symptom:[3] High initial OD at 405 nm before enzyme addition.

-

Cause: The substrate stock has degraded, releasing free pNA.

-

Solution: Check the purity of the substrate.[4] If the blank OD > 0.2, prepare fresh stock. Store powder desiccated.[5]

3. Lack of Activity (False Negative):

-

Symptom:[3] No color change with a known protease sample.

-

Cause: The enzyme might be a classic aminopeptidase (requires free N-terminus).

-

Verification: Run a parallel control with L-Leu-pNA (non-acetylated). If Leu-pNA works but Ac-Leu-pNA does not, the enzyme is an aminopeptidase, not an acylpeptide hydrolase.

Part 7: References

-

Mittal, S., et al. (2013). "Reciprocal Influence of Protein Domains in the Cold-Adapted Acyl Aminoacyl Peptidase from Sporosarcina psychrophila." PLOS ONE. Available at: [Link]

-

Gopaul, W. K., et al. (2020). "Taking Advantage of Promiscuity of Cold-Active Enzymes." Catalysts, 10(11), 1333. Available at: [Link]

-

Oh, B. C., et al. (1999). "A Second Lysine-Specific Serine Protease from Lysobacter sp. Strain IB-9374." Journal of Bacteriology. Available at: [Link]

-

PubChem. "N-Acetyl-L-leucine-p-nitroanilide Compound Summary." National Library of Medicine. Available at: [Link]

Sources

An In-Depth Technical Guide to Nα-Acetyl-L-leucyl-p-nitroanilide (Ac-Leu-pNA) for Enzyme Kinetics and Drug Discovery

Section 1: Introduction and Principle of Action

Nα-Acetyl-L-leucyl-p-nitroanilide, commonly abbreviated as Ac-Leu-pNA, is a synthetic chromogenic substrate indispensable for the characterization of proteolytic enzymes, particularly aminopeptidases.[1] Its utility in biochemical research and pharmaceutical development stems from its carefully designed chemical structure: an N-terminally acetylated L-leucine residue linked via an amide bond to a p-nitroaniline (pNA) moiety.[1]

The core principle of its application lies in the enzymatic hydrolysis of this amide bond. In its intact form, Ac-Leu-pNA is a colorless compound. However, upon cleavage by a suitable protease, it releases the L-leucine amino acid and a yellow-colored product, p-nitroaniline.[2][3] The intensity of this yellow color, which can be precisely quantified by measuring its absorbance at a wavelength of 405 nm, is directly proportional to the amount of pNA released. This elegant system allows for a continuous and highly sensitive spectrophotometric assay to determine the kinetic parameters of the enzyme under investigation.[2] This guide provides a comprehensive overview of the physicochemical properties of Ac-Leu-pNA and a field-proven protocol for its application in enzyme assays.

Section 2: Physicochemical and Solubility Data

Accurate characterization of a substrate begins with a thorough understanding of its physical and chemical properties. These data are critical for correct stock solution preparation, ensuring experimental reproducibility.

Core Physicochemical Properties

The fundamental properties of Ac-Leu-pNA are summarized below. The molecular weight is a critical parameter for calculating molar concentrations for kinetic studies.

| Property | Value | Source(s) |

| Synonyms | Ac-Leu-pNA, Acetyl-L-leucine 4-nitroanilide | [4] |

| CAS Number | 19746-40-8 | [4] |

| Molecular Formula | C₁₄H₁₉N₃O₄ | [4] |

| Molecular Weight | 293.32 g/mol | [4] |

| Appearance | Light yellow or off-white crystalline powder | Chem-Impex |

Solubility Profile

The solubility of Ac-Leu-pNA is a critical factor in its practical application. Due to the hydrophobic nature of the leucine side chain and the p-nitroanilide group, Ac-Leu-pNA exhibits poor solubility in aqueous solutions alone. Therefore, the use of an organic co-solvent is mandatory for preparing concentrated stock solutions. Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for this purpose.[5][6]

While direct quantitative solubility data for Ac-Leu-pNA is not extensively published, data from the closely related analog, N-acetyl-D-leucine, provides a reliable estimate for practical laboratory work.

| Solvent | Estimated Solubility | Rationale / Recommendation | Source(s) |

| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | Recommended primary solvent for stock solutions. | [5][7] |

| Dimethylformamide (DMF) | ~30 mg/mL | An alternative primary organic solvent. | [5] |

| Ethanol | ~1 mg/mL | Lower solubility; not ideal for high-concentration stocks. | [5] |

| Aqueous Buffers (e.g., PBS, Tris) | Sparingly Soluble | Not suitable for initial solubilization. Working solutions are made by diluting a DMSO stock into the buffer. | [7] |

| 1:4 DMSO:PBS (pH 7.2) Solution | ~0.2 mg/mL | Demonstrates the limited solubility once diluted into an aqueous environment. | [7] |

Section 3: Protocol for Solubilization and Handling

Proper preparation of the substrate stock solution is paramount to obtaining accurate and reproducible kinetic data. The following protocol is a self-validating system designed to ensure complete solubilization and stability.

Rationale for Solvent Choice

The choice of DMSO as the primary solvent is based on its high solvating power for hydrophobic compounds and its miscibility with water.[5] This allows for the preparation of a high-concentration stock solution that can then be diluted to a final working concentration in an aqueous assay buffer. This two-step process prevents the precipitation of the substrate in the final assay mixture, which would lead to inaccurate results.

Step-by-Step Solubilization Protocol

-

Equilibration: Allow the vial of lyophilized Ac-Leu-pNA powder to warm to room temperature before opening to prevent condensation of atmospheric moisture.

-

Initial Dissolution: Add the required volume of pure, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 30 mg/mL or ~100 mM).

-

Ensure Complete Solubilization: Vortex the vial vigorously for 1-2 minutes. If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure all particles are fully dissolved.[8] The resulting solution should be clear and free of any visible particulates.

-

Preparation of Working Solution: Immediately before use, dilute the DMSO stock solution into the final aqueous assay buffer to the desired working concentration. It is critical to add the DMSO stock to the buffer dropwise while vortexing to avoid localized high concentrations that could cause precipitation.

-

Final DMSO Concentration: Be mindful of the final percentage of DMSO in the assay, as concentrations above 1-5% (v/v) can affect enzyme structure and activity.[9] Always run a corresponding solvent control to validate that the final DMSO concentration does not interfere with the assay.

Storage and Stability

-

Solid Form: Store the lyophilized powder at -20°C, protected from light.

-

DMSO Stock Solution: Aliquot the DMSO stock solution into small, single-use volumes and store at -20°C. Avoid repeated freeze-thaw cycles.[6]

-

Aqueous Working Solutions: Aqueous solutions of Ac-Leu-pNA are not stable for long periods and should be prepared fresh daily.[7]

Section 4: Application in a Leucine Aminopeptidase (LAP) Assay

The following is a detailed protocol for a continuous kinetic assay to measure the activity of Leucine Aminopeptidase (LAP) using Ac-Leu-pNA in a 96-well microplate format. The principle is adaptable for other proteases that recognize and cleave the Leu-pNA bond.

Reagents and Materials

-

Ac-Leu-pNA (Substrate)

-

DMSO (for substrate stock)

-

Purified Leucine Aminopeptidase (Enzyme) or biological sample containing LAP activity

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0

-

96-well clear, flat-bottom microplate

-

Microplate reader capable of measuring absorbance at 405 nm in kinetic mode

Step-by-Step Experimental Protocol

-

Prepare Substrate Working Solution: Based on the known or estimated Km of the enzyme, prepare a working solution of Ac-Leu-pNA in Assay Buffer. For example, to make a 2 mM working solution from a 100 mM DMSO stock, dilute the stock 1:50 in Assay Buffer (e.g., 20 µL of stock into 980 µL of buffer).

-

Prepare Enzyme Dilutions: Serially dilute the enzyme preparation in cold Assay Buffer to a range of concentrations. The optimal concentration will result in a linear rate of pNA production over the desired measurement period (e.g., 10-30 minutes).

-

Set up the Assay Plate:

-

Test Wells: Add 50 µL of the appropriate enzyme dilution.

-

Substrate Blank Wells: Add 50 µL of Assay Buffer (no enzyme). This control measures the rate of non-enzymatic substrate hydrolysis.

-

Enzyme Control Wells: Add 50 µL of the enzyme dilution. After the reaction is complete, this can be used to measure any intrinsic absorbance from the enzyme itself, though it is usually negligible.

-

-

Equilibrate Plate: Pre-incubate the plate at the desired assay temperature (e.g., 25°C or 37°C) for 5 minutes.

-

Initiate the Reaction: Add 50 µL of the pre-warmed Substrate Working Solution to all wells to initiate the reaction. The total volume in each well will be 100 µL.

-

Measure Absorbance: Immediately place the microplate into the reader and begin measuring the absorbance at 405 nm every 60 seconds for 20-30 minutes.

-

Data Analysis:

-

For each well, plot Absorbance (405 nm) versus Time (minutes).

-

Determine the initial velocity (V₀) by calculating the slope of the linear portion of the curve (ΔAbs/min).

-

Subtract the slope of the Substrate Blank from the slopes of the Test Wells to correct for non-enzymatic hydrolysis.

-

Convert the rate from ΔAbs/min to µmol/min using the Beer-Lambert law (A = εcl), where ε for p-nitroaniline at 405 nm is typically ~10,600 M⁻¹cm⁻¹.[10] The calculation must be adjusted for the path length of the solution in the microplate well.

-

Section 5: Visualizing the Workflow and Mechanism

Enzymatic Cleavage of Ac-Leu-pNA

The biochemical reaction at the heart of the assay is the enzymatic hydrolysis of the amide bond.

Caption: Enzymatic hydrolysis of Ac-Leu-pNA by Leucine Aminopeptidase.

Experimental Assay Workflow

This diagram outlines the logical flow of the kinetic assay protocol described in Section 4.

Caption: High-level workflow for a protease kinetic assay using Ac-Leu-pNA.

Section 6: Conclusion

Nα-Acetyl-L-leucyl-p-nitroanilide is a robust and reliable tool for researchers in enzymology and drug development. Its well-defined physicochemical properties and straightforward colorimetric detection method allow for the precise characterization of protease activity. By understanding the critical importance of proper solubilization in an organic solvent like DMSO prior to use in aqueous systems, and by employing a validated kinetic assay protocol, researchers can generate high-quality, reproducible data. This guide provides the foundational knowledge and practical steps necessary to confidently integrate Ac-Leu-pNA into the research workflow.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7408180, N-Acetyl-L-leucine-p-nitroanilide. [Link]

-

Elabscience. Leucine Aminopeptidase (LAP) Activity Assay Kit (E-BC-K568-M). [Link]

-

Mpakali, A., & Mouchlis, V. D. (2017). Unveiling the Catalytic Mechanism of a Processive Metalloaminopeptidase. Biochemistry, 56(4), 609–619. [Link]

-

University of Illinois Soils Lab. (2023). SOP: Enzyme Assays: pNA. [Link]

-

SB-PEPTIDE. Peptide Solubility Guidelines. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Unveiling the Catalytic Mechanism of a Processive Metalloaminopeptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Leucine Aminopeptidase (LAP) Activity Assay Kit - Elabscience® [elabscience.com]

- 4. N-Acetyl-L-leucine-p-nitroanilide | C14H19N3O4 | CID 7408180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 9. biocat.com [biocat.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

The Role of Ac-Leu-pNA in Protease Specificity Profiling: A Technical Guide

Abstract

Protease specificity profiling is a cornerstone of modern enzymology, critical for understanding biological pathways and advancing drug discovery. Chromogenic substrates, such as N-α-Acetyl-L-leucine p-nitroanilide (Ac-Leu-pNA), offer a robust, accessible, and quantifiable method for characterizing protease activity. This guide provides an in-depth technical exploration of Ac-Leu-pNA, detailing its mechanism of action, applications in kinetic assays, and its role within a broader substrate panel to elucidate protease specificity. We present field-proven protocols, data interpretation frameworks, and troubleshooting advice tailored for researchers, scientists, and drug development professionals.

Introduction: The Imperative of Protease Specificity

Proteases, enzymes that catalyze the cleavage of peptide bonds, are fundamental to virtually every biological process, from digestion to apoptosis and immune signaling. Their precise regulation is paramount; dysregulation often leads to pathological conditions, making them a major class of drug targets.[1] The specificity of a protease—the particular amino acid sequences it recognizes and cleaves—defines its biological function and is a critical parameter in drug development.

Specificity profiling aims to map this preference. While several methods exist, including mass spectrometry and sophisticated fluorescent libraries, chromogenic assays remain a vital tool due to their simplicity, cost-effectiveness, and ease of implementation.[1][2] These assays utilize synthetic substrates that, upon cleavage, release a colored molecule (a chromophore), allowing for continuous, real-time monitoring of enzyme activity via spectrophotometry.[2]

Ac-Leu-pNA: A Profile of a Chromogenic Workhorse

2.1. Chemical Structure and Properties

N-α-Acetyl-L-leucine p-nitroanilide (Ac-Leu-pNA) is a synthetic compound that mimics a natural peptide substrate.[3] It consists of three key components:

-

N-α-Acetyl group: Protects the N-terminus of the leucine, preventing non-specific degradation and providing a more defined substrate.

-

L-leucine: The amino acid residue that is recognized by the protease's active site. Leucine is a bulky, hydrophobic amino acid, making Ac-Leu-pNA a useful probe for proteases with a preference for such residues at the P1 position (the amino acid N-terminal to the scissile bond).[4]

-

p-nitroanilide (pNA): The chromogenic leaving group. When conjugated to the leucine via an amide bond, pNA is colorless.

Chemical Information:

2.2. Mechanism of Action

The utility of Ac-Leu-pNA lies in its straightforward enzymatic cleavage. A protease recognizing the leucine residue binds to the substrate. The enzyme's catalytic machinery then hydrolyzes the amide bond between the carboxyl group of leucine and the amino group of p-nitroaniline.[6]

Upon cleavage, free p-nitroaniline is released into the solution. In a neutral or alkaline buffer, this molecule exhibits a distinct yellow color with a maximum absorbance peak at or near 405 nm.[7][8][9] The intact Ac-Leu-pNA substrate does not absorb light at this wavelength. Therefore, the rate of increase in absorbance at 405 nm is directly proportional to the rate of substrate cleavage and, consequently, to the protease's activity.[6][10]

Caption: Mechanism of Ac-Leu-pNA hydrolysis by a target protease.

Experimental Design & Protocols for Specificity Profiling

Ac-Leu-pNA is most powerful when used as part of a panel of similar substrates to build a specificity profile. By systematically varying the amino acid at the P1 position (e.g., Ac-Ala-pNA, Ac-Phe-pNA, Ac-Val-pNA, etc.), a researcher can determine the relative preference of a protease for different residues.

3.1. Core Principle: Michaelis-Menten Kinetics

Protease activity assays are governed by Michaelis-Menten kinetics, which describe the relationship between the initial reaction velocity (V₀), substrate concentration ([S]), the maximum velocity (Vmax), and the Michaelis constant (Km).[11][12]

-

Km (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the substrate's binding affinity for the enzyme. A lower Km indicates higher affinity.[12]

-

Vmax (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.[12]

-

kcat (Turnover Number): The number of substrate molecules converted to product per enzyme molecule per unit of time (Vmax / [E]total).[12]

-

kcat/Km (Catalytic Efficiency): The most important parameter for comparing the preference of an enzyme for different substrates. It reflects both binding affinity and catalytic turnover. A higher kcat/Km signifies greater specificity.[13]

3.2. Step-by-Step Protocol: Determining Kinetic Parameters for Ac-Leu-pNA

This protocol provides a framework for a 96-well plate-based kinetic assay. All steps should be performed with careful attention to pipetting accuracy and temperature control.

Materials:

-

Purified protease of known concentration.

-

Ac-Leu-pNA substrate.

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0 - Note: optimal pH and buffer composition must be determined empirically for each protease).

-

Dimethyl sulfoxide (DMSO) for dissolving the substrate.

-

96-well clear, flat-bottom microplate.

-

Microplate spectrophotometer capable of reading absorbance at 405 nm in kinetic mode.

Workflow Diagram:

Caption: Standard workflow for a protease kinetic assay using Ac-Leu-pNA.

Procedure:

-

Substrate Preparation:

-

Prepare a high-concentration stock solution of Ac-Leu-pNA (e.g., 100 mM) in 100% DMSO.

-

Create a series of working substrate dilutions in Assay Buffer. A typical 2x final concentration range might be 2 mM down to 15.6 µM via serial dilution. Causality: This range should span well below and above the expected Km to accurately determine the kinetic parameters.

-

-

Enzyme Preparation:

-

Dilute the protease stock to a working concentration (e.g., 2x final concentration) in ice-cold Assay Buffer. Causality: The optimal enzyme concentration is one that yields a linear increase in absorbance over a reasonable time frame (e.g., 15-60 minutes) and should be determined in preliminary experiments.

-

-

Assay Setup (96-well plate):

-

Add 50 µL of each 2x substrate dilution to triplicate wells.

-

Include substrate-free control wells (50 µL Assay Buffer) to measure background signal.

-

Include enzyme-free control wells (50 µL of the highest substrate concentration) to check for non-enzymatic substrate hydrolysis.

-

-

Initiate the Reaction:

-

Pre-warm the plate and reagents to the desired assay temperature (e.g., 37°C).

-

Initiate the reaction by adding 50 µL of the 2x enzyme solution to all wells (except enzyme-free controls). Final volume will be 100 µL.

-

-

Data Acquisition:

-

Immediately place the plate in the spectrophotometer.

-

Measure the absorbance at 405 nm every 30-60 seconds for 30-60 minutes.

-

3.3. Application in Inhibitor Screening

Ac-Leu-pNA is also an excellent tool for high-throughput screening (HTS) of protease inhibitors. The protocol is adapted to measure the reduction in enzyme activity in the presence of test compounds.

Protocol Modification for IC₅₀ Determination:

-

Set up the assay with a fixed, optimized concentration of both enzyme and Ac-Leu-pNA (typically at or near the Km value for sensitivity).

-

Add serial dilutions of the test inhibitor compound to the wells prior to adding the enzyme.

-

Initiate the reaction with the enzyme and measure the kinetic rate as before.

-

Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control (e.g., DMSO vehicle).

-

Plot percent inhibition versus log[Inhibitor] and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Analysis and Interpretation

4.1. Calculating Initial Velocity (V₀)

For each substrate concentration, plot Absorbance (405 nm) vs. Time (minutes). The initial velocity (V₀) is the slope of the initial linear portion of this curve. This rate (Abs/min) must be converted to molar concentration per unit time (e.g., µM/min) using the Beer-Lambert law (A = εcl), where:

-

A is the absorbance.

-

ε (epsilon) is the molar extinction coefficient for pNA under the specific assay conditions (pH, buffer). This must be determined empirically by creating a standard curve with known concentrations of pNA.[14] A commonly cited value is around 9,600-10,500 M⁻¹cm⁻¹.

-

c is the concentration.

-

l is the path length of the well (in cm).

4.2. Building the Specificity Profile

To create a specificity profile, repeat the kinetic analysis described in section 3.2 for a panel of pNA-conjugated substrates (e.g., Ac-Ala-pNA, Ac-Phe-pNA, Ac-Val-pNA, Ac-Arg-pNA).

Data Presentation: Comparative Kinetics Table

| Substrate (Ac-X-pNA) | Km (µM) | Vmax (µM/min) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) (Catalytic Efficiency) |

| Ac-Leu -pNA | 150 ± 12 | 5.2 ± 0.3 | 0.87 | 5,800 |

| Ac-Phe -pNA | 250 ± 21 | 4.1 ± 0.2 | 0.68 | 2,720 |

| Ac-Val -pNA | 800 ± 55 | 2.5 ± 0.1 | 0.42 | 525 |

| Ac-Ala -pNA | 2200 ± 150 | 1.1 ± 0.1 | 0.18 | 82 |

| Ac-Gly -pNA | > 5000 | < 0.1 | < 0.02 | < 4 |

This is example data for a hypothetical chymotrypsin-like protease. Actual values will vary.

Interpretation: From the table above, the protease shows the highest catalytic efficiency (kcat/Km) for Ac-Leu-pNA, indicating a strong preference for Leucine at the P1 position. Phenylalanine is also a favorable substrate, while smaller (Valine, Alanine) or achiral (Glycine) residues are cleaved much less efficiently. This quantitative ranking forms the basis of the protease's specificity profile.

Advantages, Limitations, and Troubleshooting

Advantages:

-

Simplicity and Accessibility: Requires only a standard spectrophotometer.

-

Continuous Monitoring: Allows for real-time kinetic analysis, providing richer data than endpoint assays.

-

Cost-Effective: pNA-based substrates are generally less expensive than fluorogenic or FRET-based substrates.

-

Robustness: The assay is generally stable and less prone to certain types of interference compared to fluorescence-based methods.[1]

Limitations:

-

Limited Sensitivity: Less sensitive than fluorogenic assays, potentially requiring higher enzyme concentrations.[15]

-

Compound Interference: Colored compounds in a screening library can absorb at 405 nm, creating false positives or negatives. All compounds should be checked for intrinsic absorbance.

-

Solubility Issues: Both substrates and inhibitor compounds can have limited solubility in aqueous buffers, often requiring the use of DMSO, which can itself affect enzyme activity at higher concentrations.

-

Substrate Specificity: Not all proteases can accommodate the bulky pNA group in their active site, meaning some enzymes may show no activity even if they can cleave the corresponding peptide sequence.

Troubleshooting Common Issues:

| Issue | Potential Cause(s) | Self-Validating Solution(s) |

| High Background Signal | 1. Autohydrolysis of substrate. 2. Contaminating protease activity. 3. Colored test compound. | 1. Run enzyme-free controls; if signal increases, substrate is unstable in buffer. 2. Test buffer and water for activity. 3. Measure absorbance of compound in buffer without enzyme or substrate. |

| No or Low Activity | 1. Incorrect buffer pH/ionic strength. 2. Enzyme is inactive. 3. Substrate is not cleaved by the enzyme. | 1. Perform a pH-rate profile to find the optimal pH. 2. Test enzyme activity with a known, validated substrate. 3. Test other substrates from the pNA panel to see if the lack of cleavage is specific to Leu. |

| Non-linear Reaction Rate | 1. Substrate depletion. 2. Enzyme instability/denaturation. 3. Product inhibition. | 1. Use a lower enzyme concentration or analyze only the initial <10% of the reaction. 2. Run a no-substrate control with just the enzyme to check for stability over time. 3. Analyze data for signs of product inhibition kinetics. |

Conclusion

N-α-Acetyl-L-leucine p-nitroanilide is a versatile and indispensable tool in the protease researcher's arsenal. While it represents a single data point, its true power is realized when integrated into a broader panel of pNA-based substrates. This approach provides a quantitative, reproducible, and accessible method for defining the P1 specificity of a protease. This fundamental characterization is a critical first step in understanding an enzyme's biological role, validating it as a therapeutic target, and initiating campaigns for the discovery of potent and selective inhibitors.

References

-

Dittrich, M., & Hensen, C. (2021). Mechanisms of Proteolytic Enzymes and Their Inhibition in QM/MM Studies. International Journal of Molecular Sciences, 22(6), 3169. Retrieved from [Link]

-

Aivazian, D. A., et al. (2022). Protease Activity Analysis: A Toolkit for Analyzing Enzyme Activity Data. ACS Omega, 7(28), 24193–24206. Retrieved from [Link]

-

Auld, D. S. (2012). Protease Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

-

Sato, D., et al. (2021). A Molecular Probe with Both Chromogenic and Fluorescent Units for Detecting Serine Proteases. Molecules, 26(2), 478. Retrieved from [Link]

-

López-García, B., et al. (2022). Catabolite Repression and Substrate Induction as Strategies for Protease Production in Edible Mushrooms. Journal of Fungi, 8(11), 1157. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-Acetyl-L-leucine-p-nitroanilide. PubChem Compound Database. Retrieved from [Link]

-

Farmer, W. H., & Yuan, Z. Y. (1991). A continuous fluorescent assay for measuring protease activity using natural protein substrate. Analytical Biochemistry, 197(2), 347–352. Retrieved from [Link]

-

Mir, R., et al. (2018). Selective inhibitor of proteasome's caspase-like sites sensitizes cells to specific inhibition of chymotrypsin-like sites. eLife, 7, e33772. Retrieved from [Link]

-

Harris, J. L., et al. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Proceedings of the National Academy of Sciences, 97(14), 7754–7759. Retrieved from [Link]

-

Pollack, R. M., & Dumsha, T. C. (1974). On the use of p-nitroanilides as substrates for proteolytic enzymes. FEBS Letters, 38(3), 292–294. Retrieved from [Link]

-

Stepanova, V. V., et al. (2004). Release of p-nitroaniline after cleavage of the chromogenic plasmin substrate S-2251 in the reaction medium with tPA and Pg presented in the transformed coordinates. ResearchGate. Retrieved from [Link]

-

University of Illinois Soils Lab. (2023). SOP: Enzyme Assays: pNA. Retrieved from [Link]

-

Gummadi, S. N., & Kumar, D. S. (2006). Kinetic Analysis of Alkaline Protease Production at Different Substrate Concentrations by Bacillus licheniformis – NCIM 2042 in Stirred Tank Reactor. Research Journal of Microbiology, 1(4), 358-364. Retrieved from [Link]

-

Bou-Salah, K., et al. (2011). A new chymotrypsin-like serine protease involved in dietary protein digestion in a primitive animal, Scorpio maurus: purification and biochemical characterization. BMC Biochemistry, 12, 11. Retrieved from [Link]

-

Gallova, J., et al. (2005). Enzymatic Hydrolysis of p-Nitroacetanilide: Mechanistic Studies of the Aryl Acylamidase from Pseudomonas fluorescens. ResearchGate. Retrieved from [Link]

-

Wang, S., et al. (2022). Changes in Biochemical Properties and Activity of Trypsin-like Protease (Litopenaeus vannamei) Treated by Atmospheric Cold Plasma (ACP). Foods, 11(9), 1251. Retrieved from [Link]

-

Chromogenix. (n.d.). General Principles for the Assay of Proteases with Chromogenic Substrates. Retrieved from [Link]

-

University of Arizona. (n.d.). Protease Kinetics. Retrieved from [Link]

-

ResearchGate. (n.d.). Time dependence of l-Leu-pNA hydrolysis. Retrieved from [Link]

-

ResearchGate. (n.d.). Preference of chymotrypsin for the amino acid residue in the P1 position. Retrieved from [Link]

-

Sevastyanov, O. V., et al. (2019). Kinetics of casein hydrolysis by peptidase from Bacillus thuringiensis var. israelensis. The Ukrainian Biochemical Journal, 91(3), 25-33. Retrieved from [Link]

-

Aoyagi, K., et al. (2003). Hydrolysis of synthetic substrate, L-pyroglutamyl p-nitroanilide is catalyzed solely by pyroglutamyl aminopeptidase I in rat liver cytosol. Biological & Pharmaceutical Bulletin, 26(11), 1528–1532. Retrieved from [Link]

-

Smith, T. G., et al. (2022). Sensitive Identification of Known and Unknown Protease Activities by Unsupervised Linear Motif Deconvolution. Analytical Chemistry, 94(3), 1774–1783. Retrieved from [Link]

-

Arise, R. O., et al. (2019). Enzymatic Pea Protein Hydrolysates Are Active Trypsin and Chymotrypsin Inhibitors. Molecules, 24(12), 2221. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Leucine p-nitroanilide. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (n.d.). Enzyme kinetics of rKLK3 proteins. Retrieved from [Link]

-

Churchill, G. C., et al. (2023). N-acetyl-L-leucine (Levacetylleucine) normalizes Transcription Factor EB (TFEB) activity by stereospecific bidirectional modulation. bioRxiv. Retrieved from [Link]

Sources

- 1. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. goldbio.com [goldbio.com]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. N-Acetyl-L-leucine-p-nitroanilide | C14H19N3O4 | CID 7408180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Ac-Leu-Glu-His-Asp-pNA (Caspase 9 Substrate) - Echelon Biosciences [echelon-inc.com]

- 8. Ac-Leu-Glu-Val-Asp-pNA (Caspase 4 (ICH-2) Substrate) - Echelon Biosciences [echelon-inc.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. A continuous fluorescent assay for measuring protease activity using natural protein substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. williams.chemistry.gatech.edu [williams.chemistry.gatech.edu]

- 13. researchgate.net [researchgate.net]

- 14. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]

- 15. A Molecular Probe with Both Chromogenic and Fluorescent Units for Detecting Serine Proteases [mdpi.com]

Technical Guide: Chromogenic Substrates for Hydrophobic P1 Residue Cleavage

Executive Summary

This guide details the kinetic analysis of serine proteases targeting hydrophobic P1 residues (e.g., Chymotrypsin, Cathepsin G, Chymase) using chromogenic p-nitroanilide (pNA) substrates. While conceptually straightforward, the hydrophobicity of the P1 residue (Phenylalanine, Tyrosine, Tryptophan) introduces significant solubility challenges in aqueous buffers. This document provides a validated framework for substrate selection, solubilization, and kinetic quantification, ensuring data integrity and reproducibility.

Part 1: Mechanistic Principles

The S1-P1 Hydrophobic Interaction

Protease specificity is dictated by the interaction between the enzyme's binding subsites (

For chymotrypsin-like enzymes, the S1 pocket is a deep, hydrophobic cleft.

-

Mechanism: The P1 residue of the substrate (e.g., Phenylalanine in Suc-AAPF -pNA) inserts into the S1 pocket.

-

Selectivity: This pocket excludes charged or small polar residues, ensuring specificity for bulky aromatic side chains.

-

Catalysis: Once bound, the catalytic triad (Ser-His-Asp) attacks the scissile amide bond between the P1 residue and the p-nitroaniline leaving group.

The Chromogenic Switch

The utility of these substrates relies on the electronic shift of the p-nitroaniline (pNA) group.

-

Amide-Linked (Intact): When attached to the peptide, the amide bond stabilizes the electron distribution. Absorption

(Colorless in visible spectrum). -

Free Amine (Cleaved): Upon hydrolysis, free pNA is released. The para-nitro group acts as a strong electron withdrawer, creating a push-pull system that shifts

to 405–410 nm (Bright Yellow).

Reaction Pathway Diagram

Caption: The "Ping-Pong" catalytic mechanism. The critical measurement occurs at the release of Product 1 (pNA).

Part 2: Substrate Selection & Engineering

Selecting the correct substrate requires balancing kinetic specificity with solubility.

| Target Enzyme | Recommended Substrate | P1 Residue | Notes | |

| Chymotrypsin | Suc-AAPF-pNA | Phe | 60 µM | Gold standard. High turnover ( |

| Cathepsin G | Suc-AAPF-pNA | Phe | 1.7 mM | Lower affinity requires higher substrate conc. |

| Chymase | Suc-AAPF-pNA | Phe | 4 mM | Often requires additives (Heparin) for max activity. |

| Elastase | MeO-Suc-AAPV-pNA | Val | 1-2 mM | Targets small hydrophobic pockets (not bulky). |

Why "Suc-AAPF"?

-

Suc (Succinyl): Blocks the N-terminus, preventing aminopeptidase degradation and mimicking the internal peptide bond charge state.

-

Ala-Ala-Pro (P4-P2): The Proline at P2 restricts conformational flexibility, positioning the P1 Phenylalanine optimally for the S1 pocket.

Part 3: Validated Experimental Protocol

Challenge: Hydrophobic substrates (Suc-AAPF-pNA) are prone to precipitation in aqueous buffers, causing "false" absorbance readings due to turbidity. Solution: A strict solvent-first solubilization protocol.

Reagents Preparation

-

Assay Buffer: 100 mM Tris-HCl, 10 mM CaCl₂, 0.005% (v/v) Triton X-100 (or Tween-80), pH 7.8.

-

Note: The surfactant is critical to prevent the hydrophobic substrate from aggregating or sticking to the plastic microplate.

-

-

Substrate Stock (20 mM): Dissolve Suc-AAPF-pNA in 100% DMSO (dry).

-

Storage: Store at -20°C. Protect from light.[1] Stable for 6 months.

-

Do NOT dissolve in water or buffer for storage.

-

Assay Workflow (Self-Validating System)

This protocol uses a "pre-dilution" step to prevent solvent shock precipitation.

Caption: Workflow designed to minimize precipitation shock. The intermediate dilution ensures the substrate is stable before enzyme addition.

Step-by-Step Procedure

-

Prepare Working Substrate (2X): Dilute the 20 mM DMSO stock into the Assay Buffer to create a 2X concentration (e.g., if final assay conc is 100 µM, prepare 200 µM).

-

Critical: Add DMSO stock into the swirling buffer. Do not add buffer to DMSO.

-

Limit: Keep final DMSO concentration <5% (v/v) to avoid inhibiting the enzyme.

-

-

Blanking: Pipette 100 µL of Working Substrate into control wells. Add 100 µL buffer (no enzyme). This controls for Spontaneous Hydrolysis .

-

Reaction: Pipette 100 µL of Working Substrate into sample wells.

-

Initiation: Add 100 µL of Enzyme solution (diluted in Assay Buffer). Mix immediately by orbital shaking (300 rpm, 10 sec).

-

Measurement: Monitor Absorbance at 405 nm every 30 seconds for 10–20 minutes at 25°C or 37°C.

Part 4: Data Analysis & Quality Control

Calculating Activity

Calculate the initial velocity (

- : Slope of the linear regression.

- : Extinction coefficient of pNA.[2][3] 9,800 M⁻¹cm⁻¹ (at pH > 7.5).

- : Pathlength (0.6 cm for 200 µL in standard 96-well plate).

Troubleshooting Matrix

| Observation | Probable Cause | Corrective Action |

| Non-linear initial rate | Substrate precipitation | Reduce substrate concentration; increase Tween-80 to 0.01%. |

| High Background (Time 0) | Degraded Stock | Discard aqueous working solutions. Use fresh DMSO stock. |

| No Activity | DMSO Inhibition | Ensure final DMSO < 5%. Some enzymes (e.g., neutrophil elastase) are sensitive to 10% DMSO. |

| Signal Drift in Blank | Spontaneous Hydrolysis | Subtract the slope of the "No Enzyme" control from the sample slope. |

References

-

Schechter, I., & Berger, A. (1967). On the size of the active site in proteases.[4] I. Papain. Biochemical and Biophysical Research Communications, 27(2), 157–162. Link

-

DelMar, E. G., et al. (1979). A sensitive new substrate for chymotrypsin.[3] Analytical Biochemistry, 99(2), 316-320. Link

-

Nakajima, K., & Powers, J. C. (1979). Mapping the extended substrate binding site of cathepsin G and human leukocyte elastase. Journal of Biological Chemistry, 254(10), 4027-4032.[5] Link

-

Sigma-Aldrich. (n.d.). Product Information: N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide (Suc-AAPF-pNA).[1][5] Technical Bulletin. Link

Sources

An In-Depth Technical Guide to Synthetic Peptide Substrates for Serine Protease Characterization

For researchers, scientists, and drug development professionals, the precise characterization of serine protease activity is a cornerstone of both fundamental biological research and therapeutic innovation. This guide provides a comprehensive, field-proven framework for the effective use of synthetic peptide substrates in this endeavor. Moving beyond mere protocols, we will delve into the rationale behind experimental design, ensuring a robust and self-validating approach to your research.

The Foundation: Understanding Serine Protease Specificity

Serine proteases are a ubiquitous class of enzymes that catalyze the hydrolysis of peptide bonds. Their activity is not indiscriminate; it is governed by a remarkable degree of specificity for the amino acid sequences flanking the cleavage site. This specificity is primarily dictated by the interaction between the substrate's amino acid side chains (designated P-sites) and the corresponding binding pockets on the enzyme (S-sites). The P1 residue, immediately N-terminal to the scissile bond, is a major determinant of specificity as it fits into the S1 pocket of the protease[1]. For instance, trypsin preferentially cleaves after basic residues like arginine and lysine, while chymotrypsin favors large hydrophobic residues such as phenylalanine, tyrosine, and tryptophan.

A nuanced understanding of this "lock-and-key" model at the molecular level is paramount for the rational design of synthetic substrates that are both sensitive and specific for the protease of interest. The catalytic mechanism itself, involving a catalytic triad of serine, histidine, and aspartate, proceeds through the formation of a tetrahedral intermediate[2]. The efficiency of this process is highly dependent on the optimal positioning of the substrate within the active site.

Designing the Tool: The Art and Science of Synthetic Peptide Substrates

The power of synthetic peptide substrates lies in their customizability. By attaching a reporter group to a peptide sequence recognized by the target protease, we can create a tool for continuous, real-time monitoring of enzymatic activity. The design process is a critical step that directly impacts the success of subsequent assays.

The Peptide Sequence: Mimicking Nature for Optimal Recognition

The core of a synthetic substrate is the peptide sequence. This sequence should ideally mimic the natural cleavage site of the protease to ensure high affinity and turnover. Information on known cleavage sites can be found in databases such as MEROPS. When a natural substrate is unknown, combinatorial library screening approaches can be employed to empirically determine the optimal recognition sequence[3]. These libraries consist of a multitude of peptide sequences, allowing for the rapid identification of preferred residues at each P-site.

The Reporter Group: Visualizing Proteolytic Activity

The choice of reporter group dictates the detection method and influences the sensitivity of the assay. The most common types of reporter groups are chromogenic and fluorogenic.

-

Chromogenic Substrates: These substrates release a colored product upon cleavage, which can be quantified by measuring the change in absorbance over time. A widely used chromogenic leaving group is p-nitroaniline (pNA). While convenient and requiring only a standard spectrophotometer, chromogenic assays are generally less sensitive than their fluorogenic counterparts[4].

-

Fluorogenic Substrates: These substrates are inherently more sensitive, as they release a fluorescent molecule upon hydrolysis. Common fluorophores include 7-amino-4-methylcoumarin (AMC) and 7-amino-4-trifluoromethylcoumarin (AFC)[5]. The increase in fluorescence is directly proportional to the rate of substrate cleavage. For even greater sensitivity, Förster Resonance Energy Transfer (FRET) substrates can be designed. In a FRET substrate, a fluorophore and a quencher are positioned on opposite sides of the cleavage site. In the intact substrate, the quencher suppresses the fluorophore's signal. Upon cleavage, the fluorophore and quencher are separated, leading to a significant increase in fluorescence.

The selection between a chromogenic and fluorogenic substrate often depends on the required sensitivity, the concentration of the protease, and the available instrumentation.

In the Lab: Assay Development and Optimization

A well-designed substrate is only as good as the assay in which it is used. Careful optimization of assay conditions is crucial for obtaining reliable and reproducible data.

Essential Assay Components and Conditions

A typical serine protease assay mixture will contain:

-

Buffer: To maintain a stable pH optimal for enzyme activity. Tris-HCl and HEPES are common choices.

-

Enzyme: The purified serine protease of interest.

-

Substrate: The synthetic peptide substrate.

-

Inhibitors (for control experiments): To confirm that the observed activity is indeed from the target protease.

Key parameters to optimize include:

-

pH: Serine proteases often have a neutral to alkaline pH optimum.

-

Temperature: Assays are typically performed at a constant temperature, often 25°C or 37°C.

-

Ionic Strength: Salt concentration can influence enzyme activity and stability.

-

Substrate Concentration: This is a critical parameter for kinetic analysis.

Experimental Workflow: From Preparation to Data Acquisition

The following diagram illustrates a typical workflow for a continuous kinetic assay using a synthetic peptide substrate.

Sources

Methodological & Application

Application Notes and Protocols for the Ac-Leu-pNA Colorimetric Assay: A Guide for Measuring Endopeptidase Activity

Introduction: Unveiling Proteolytic Activity with a Chromogenic Reporter

The quantification of endopeptidase activity is a cornerstone of research in enzymology, drug discovery, and diagnostics. Among the various methods available, chromogenic assays utilizing p-nitroanilide (pNA) conjugated substrates offer a simple, robust, and continuous monitoring of enzyme kinetics. This technical guide provides an in-depth exploration of the Nα-Acetyl-L-leucine-p-nitroanilide (Ac-Leu-pNA) colorimetric assay, a valuable tool for characterizing endopeptidases with a specificity for cleaving peptide bonds C-terminal to leucine residues.

The core principle of this assay lies in the enzymatic hydrolysis of the amide bond linking acetylated leucine to a p-nitroaniline molecule. In its intact form, Ac-Leu-pNA is a colorless substrate. However, upon cleavage by an endopeptidase, the chromogenic p-nitroaniline is released, imparting a distinct yellow color to the solution. The rate of color development, which is directly proportional to the enzymatic activity, can be conveniently measured spectrophotometrically by monitoring the increase in absorbance at 405 nm. This method provides a straightforward and sensitive means to determine enzyme kinetics, screen for inhibitors, and assess the purity and activity of enzyme preparations.

Scientific Principle: The Enzymatic Release of a Chromogenic Moiety

The Ac-Leu-pNA assay is predicated on a classic enzyme-substrate reaction that results in a quantifiable color change. The substrate, Nα-Acetyl-L-leucine-p-nitroanilide, is a synthetic molecule designed to mimic a natural peptide substrate. The acetyl group on the N-terminus protects the substrate from exopeptidases, ensuring that the observed activity is primarily from endopeptidases.

The enzymatic reaction proceeds as follows: an endopeptidase with specificity for leucine residues recognizes and binds to the Ac-Leu-pNA substrate. The enzyme's active site catalyzes the hydrolysis of the amide bond between the carboxyl group of the leucine residue and the amino group of the p-nitroaniline. This cleavage event liberates Nα-Acetyl-L-leucine and free p-nitroaniline.

While the substrate, Ac-Leu-pNA, is essentially colorless, the released p-nitroaniline has a strong absorbance maximum around 380-410 nm in aqueous solutions. By monitoring the increase in absorbance at 405 nm over time, the rate of the enzymatic reaction can be determined.

Caption: Enzymatic cleavage of Ac-Leu-pNA by an endopeptidase.

Materials and Reagents

Ensuring the quality and proper preparation of all materials and reagents is paramount for the accuracy and reproducibility of the Ac-Leu-pNA assay.

| Reagent/Material | Specifications & Preparation Notes |

| Ac-Leu-pNA Substrate | Purity: ≥98% (HPLC). Store desiccated at 2-8°C. |

| Endopeptidase | Purified or as a component of a complex biological sample. |

| Assay Buffer | e.g., 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl. The optimal buffer and pH should be determined empirically for the specific enzyme under investigation. |

| p-Nitroaniline (pNA) Standard | Purity: ≥99%. Used for creating a standard curve. |

| Organic Solvent (e.g., DMSO) | For preparing the Ac-Leu-pNA stock solution. Ensure the final concentration in the assay does not inhibit enzyme activity. |

| Microplate Reader or Spectrophotometer | Capable of measuring absorbance at 405 nm. |

| 96-well Clear, Flat-Bottom Microplates | For high-throughput screening. |

| Incubator | To maintain a constant temperature during the reaction. |

Experimental Protocols

The following protocols provide a framework for performing the Ac-Leu-pNA assay. Optimization of these protocols is recommended for specific enzymes and experimental conditions.

Protocol 1: Preparation of Reagents

-

p-Nitroaniline Standard Stock Solution (10 mM):

-

Accurately weigh 13.81 mg of p-nitroaniline and dissolve it in 10 mL of dimethyl sulfoxide (DMSO).

-

Store the stock solution in a light-protected container at -20°C.

-

-

Ac-Leu-pNA Substrate Stock Solution (20 mM):

-

Dissolve 5.87 mg of Ac-Leu-pNA in 1 mL of DMSO.

-

Store the stock solution in a light-protected container at -20°C.

-

-

Assay Buffer:

-

Prepare the desired assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.5).

-

Ensure the buffer is filtered and degassed before use.

-

Protocol 2: Generation of a p-Nitroaniline Standard Curve

A standard curve is essential for converting the measured absorbance values into the concentration of the product formed.

-

Prepare a series of dilutions of the 10 mM p-nitroaniline stock solution in the assay buffer to obtain standards with final concentrations ranging from 0 to 200 µM.

-

Add 100 µL of each standard dilution to a well of a 96-well plate in triplicate.

-

Include a blank control containing 100 µL of assay buffer only.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Subtract the absorbance of the blank from all readings.

-

Plot the corrected absorbance values against the corresponding p-nitroaniline concentrations to generate a standard curve. The slope of this line represents the molar extinction coefficient (ε) under your specific assay conditions.

| pNA Concentration (µM) | Volume of 10 mM pNA (µL) | Volume of Assay Buffer (µL) | Final Volume (mL) |

| 200 | 20 | 980 | 1 |

| 150 | 15 | 985 | 1 |

| 100 | 10 | 990 | 1 |

| 50 | 5 | 995 | 1 |

| 25 | 2.5 | 997.5 | 1 |

| 12.5 | 1.25 | 998.75 | 1 |

| 0 | 0 | 1000 | 1 |

Protocol 3: Endopeptidase Activity Assay

This protocol is designed for a 96-well plate format but can be adapted for single cuvette measurements.

-

Reaction Setup:

-

In a 96-well plate, add the components in the following order:

-

Assay Buffer

-

Enzyme solution (diluted in assay buffer)

-

Substrate solution (diluted from the stock solution in assay buffer)

-

-

A typical final reaction volume is 200 µL.

-

Include appropriate controls:

-

No-Enzyme Control: Assay buffer and substrate (to measure substrate auto-hydrolysis).

-

No-Substrate Control: Assay buffer and enzyme (to measure background absorbance from the enzyme solution).

-

-

-

Initiate the Reaction:

-

The reaction is typically initiated by the addition of the substrate.

-

Immediately after adding the substrate, mix the contents of the wells thoroughly.

-

-

Data Acquisition:

-

Place the plate in a microplate reader pre-set to the desired reaction temperature (e.g., 37°C).

-

Measure the absorbance at 405 nm at regular time intervals (e.g., every 1-5 minutes) for a duration that allows for the determination of the initial linear rate of the reaction (typically 15-60 minutes).

-

Caption: General workflow for the Ac-Leu-pNA endopeptidase assay.

Data Analysis: From Absorbance to Enzyme Activity

The primary data obtained from the assay is the change in absorbance over time (ΔA/Δt). This rate can be converted into enzyme activity using the Beer-Lambert law (A = εcl), where:

-

A is the absorbance

-

ε is the molar extinction coefficient of p-nitroaniline (in M⁻¹cm⁻¹)

-

c is the concentration of p-nitroaniline (in M)

-

l is the path length of the light through the sample (in cm)

The molar extinction coefficient for p-nitroaniline can be influenced by the buffer composition and pH. It is therefore crucial to determine this value experimentally by generating a standard curve under the exact conditions of the assay. A commonly cited value is approximately 8,800 M⁻¹cm⁻¹ at 410 nm.[1]

Calculation of Enzyme Activity:

-

Determine the initial rate of the reaction (V₀) from the linear portion of the absorbance versus time plot (ΔA/min).

-

Calculate the concentration of p-nitroaniline produced per minute using the following formula:

Rate (µmol/min/mL) = (ΔA/min) / (ε * l) * 10⁶

-

Where 10⁶ is the conversion factor from M to µM.

-

-

The specific activity of the enzyme can then be expressed as units per milligram of protein (U/mg), where one unit (U) is defined as the amount of enzyme that catalyzes the conversion of 1 µmole of substrate per minute.

Specific Activity (U/mg) = (Rate (µmol/min/mL)) / (Enzyme Concentration (mg/mL))

Troubleshooting Common Assay Issues

A self-validating system requires an understanding of potential pitfalls and how to address them.

| Problem | Potential Cause | Recommended Solution |

| Low or No Signal | Inactive enzyme | Verify enzyme activity with a known positive control. Ensure proper storage and handling of the enzyme. |

| Incorrect assay conditions | Optimize pH, temperature, and buffer composition for the specific enzyme. | |

| Substrate degradation | Prepare fresh substrate stock solutions. Store stock solutions protected from light and at the recommended temperature. | |

| High Background Signal | Substrate auto-hydrolysis | Run a no-enzyme control to quantify the rate of spontaneous substrate breakdown. Subtract this rate from the sample readings. |

| Contaminated reagents | Use high-purity water and reagents. Prepare fresh buffers. | |

| Sample matrix interference | Components in the sample (e.g., colored compounds, reducing agents) may interfere with the assay. Run a no-substrate control to assess the background from the sample itself. Consider sample purification or dilution.[2] | |

| Non-linear Reaction Rate | Substrate depletion | Use a lower enzyme concentration or a higher substrate concentration. Ensure the initial linear phase of the reaction is used for calculations. |

| Enzyme instability | Check the stability of the enzyme under the assay conditions. Consider adding stabilizing agents like BSA or glycerol. | |

| Product inhibition | The released product may inhibit the enzyme. Use initial velocity measurements. | |

| Poor Replicate Precision | Pipetting errors | Ensure accurate and consistent pipetting. Use calibrated pipettes. |

| Incomplete mixing | Mix the reaction components thoroughly after each addition. | |

| Temperature fluctuations | Ensure a stable and uniform temperature across the microplate during incubation. |

Conclusion: A Versatile Tool for Protease Research

The Ac-Leu-pNA colorimetric assay provides a reliable and accessible method for the characterization of endopeptidases that exhibit a preference for leucine at the P1 position, such as chymotrypsin-like proteases.[3] Its simplicity, coupled with the potential for high-throughput screening, makes it an invaluable tool for researchers in both academic and industrial settings. By understanding the underlying principles, carefully optimizing the protocol, and being mindful of potential sources of error, investigators can confidently employ this assay to advance their understanding of protease function and modulation.

References

- Pál, G., et al. (2023). Substrate specificity of human chymotrypsin-like protease (CTRL) characterized by phage display-selected small-protein inhibitors. Journal of Biological Chemistry, 299(10), 105228.

- An, B., et al. (2016). Impact of Sample Matrix on Accuracy of Peptide Quantification: Assessment of Calibrator and Internal Standard Selection and Method Validation. Analytical Chemistry, 88(3), 1883–1890.

- van Leeuwen, H. C., et al. (2016). In-Depth Specificity Profiling of Endopeptidases Using Dedicated Mix-and-Split Synthetic Peptide Libraries and Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 27(5), 807–816.

- Kovács, L., et al. (2000). Optimization of peptide nucleic acid (PNA) oligomer synthesis using Fmoc/acyl-protected monomers. Journal of the Chemical Society, Perkin Transactions 1, (20), 3451-3458.

- Nagata, K., et al. (1991). Subsite mapping of an acidic amino acid-specific endopeptidase from Streptomyces griseus, GluSGP, and protease V8. The Journal of Biochemistry, 110(6), 859–862.

- Pentelute, B. L., & Kent, S. B. (2021). Automated Flow Synthesis of Peptide–PNA Conjugates. ACS Central Science, 7(11), 1885–1893.

- Auld, D. S. (2012). Protease Assays. In Assay Guidance Manual.

-

An, B., et al. (2016). Impact of Sample Matrix on Accuracy of Peptide Quantification: Assessment of Calibrator and Internal Standard Selection and Method Validation. Request PDF. Retrieved from [Link]

- Pentelute, B. L., & Kent, S. B. (2021). Automated Flow Synthesis of Peptide–PNA Conjugates. ACS Central Science, 7(11), 1885–1893.

- Yaron, A., et al. (1991). Assay of Endopeptidase-24.11 Activity in Plasma Applied to In Vivo Studies of Endopeptidase Inhibitors. Clinical Chemistry, 37(6), 843–847.

-

Ansh Labs. (n.d.). Troubleshooting Immunoassays. Retrieved from [Link]

- Lagunoff, D., & Benditt, E. P. (1963). Substrate specificity of the chymotrypsin-like protease in secretory granules isolated from rat mast cells. Biochemistry, 2(4), 757–762.

- Hudson, D., & Gildea, R. J. (2025). Strategies for the optimisation of troublesome peptide nucleic acid (PNA) sequences. Organic & Biomolecular Chemistry.

- Orlowski, M., et al. (1989). The activities of 'Pz-peptidase' and 'endopeptidase 24.15' are due to a single enzyme. The Biochemical journal, 261(3), 951–958.

-

Chromatography Today. (2016, November 24). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. Retrieved from [Link]

-

PeptaNova. (n.d.). Trypsin & Trypsin-like Protease Substrates. Retrieved from [Link]

- Li, W., et al. (2017). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 9(23), 1869–1873.

-

SeraCare. (n.d.). Technical Guide for ELISA. Retrieved from [Link]

- Varadarajan, N., et al. (2005). Highly active and selective endopeptidases with programmed substrate specificities.

- Zhang, L., et al. (2022). Machine Learning Guides Peptide Nucleic Acid Flow Synthesis and Sequence Design. Journal of the American Chemical Society, 144(40), 18365–18373.

-

ResearchGate. (n.d.). Trypsin-like activity with L-BApNA and L-TAME substrates (a) and.... Retrieved from [Link]

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. Impact of Sample Matrix on Accuracy of Peptide Quantification: Assessment of Calibrator and Internal Standard Selection and Method Validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Substrate specificity of human chymotrypsin-like protease (CTRL) characterized by phage display-selected small-protein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

High-throughput screening using Ac-Leu-pNA substrate

Application Note: High-Throughput Screening (HTS) for Acylaminoacyl-Peptidase and Chymotrypsin-like Activity Using Ac-Leu-pNA

Introduction & Scientific Context

This guide details the protocol for high-throughput screening (HTS) using Acetyl-Leucine-p-nitroanilide (Ac-Leu-pNA) .

Critical Distinction (Expertise Insight): It is vital to distinguish between Ac-Leu-pNA and Leu-pNA .

-

Leu-pNA (L-Leucine-p-nitroanilide): Requires a free N-terminus. It is the gold-standard substrate for Leucyl Aminopeptidase (LAP) and Aminopeptidase N (CD13).

-

Ac-Leu-pNA (Acetyl-L-Leucine-p-nitroanilide): The N-terminus is blocked by an acetyl group. This substrate is specific for enzymes capable of cleaving blocked N-termini, primarily Acylaminoacyl-peptidase (AAP/APH) (EC 3.4.19.1) or enzymes with Chymotrypsin-like specificity (e.g., the 20S proteasome

5 subunit, though Ac-LLVY-pNA is more common there, Ac-Leu-pNA is often used as a simpler surrogate).

Target Applications:

-

Oncology: AAP is a target for sensitizing cancer cells to chemotherapy.

-

Neurodegeneration: AAP is involved in the clearance of cytotoxic protein aggregates.

-

Protease Profiling: Assessing chymotrypsin-like specificity in crude lysates.

Assay Principle & Mechanism

The assay relies on the enzymatic hydrolysis of the amide bond between the acetylated leucine and the chromogenic reporter, p-nitroaniline (pNA).

Reaction Mechanism:

-

Substrate: Ac-Leu-pNA is colorless in solution (Absorbance max < 340 nm).

-

Catalysis: The enzyme (e.g., AAP) recognizes the Ac-Leu moiety.

-

Hydrolysis: The amide bond is cleaved, releasing Ac-Leu and free p-nitroaniline (pNA) .

-

Detection: Free pNA absorbs strongly at 405 nm (Yellow color). The rate of absorbance increase is directly proportional to enzyme activity.

Reaction Diagram:

Caption: Enzymatic hydrolysis of Ac-Leu-pNA releasing the chromogenic pNA reporter.

Materials & Reagents

A. Reagents

| Component | Specification | Preparation Notes |

| Substrate | Ac-Leu-pNA (MW ~293.3 g/mol ) | Dissolve in 100% DMSO to 20 mM stock. Note: Hydrophobic; do not dissolve directly in buffer. |

| Assay Buffer | 50 mM Tris-HCl or HEPES, pH 7.5–8.0 | Add 1 mM DTT (if enzyme requires reduction) and 0.1 mg/mL BSA (to prevent enzyme adsorption to plastic). |

| Enzyme | Recombinant AAP or Lysate | Dilute in Assay Buffer immediately before use. Keep on ice. |

| Stop Solution | 10% Acetic Acid or 1 M Sodium Citrate (pH 3.0) | Optional: For endpoint assays only. Low pH stops the reaction. |

| Control | p-Nitroaniline (Standard) | Prepare a standard curve (0–200 µM) to calculate specific activity.[1] |

B. Equipment

-

Liquid Handler: Automated dispenser (e.g., Multidrop, Echo) for 384-well plates.

-

Plate Reader: Capable of absorbance reading at 405 nm (Bandwidth

10 nm). -

Plates: Clear, flat-bottom 384-well polystyrene plates (e.g., Greiner or Corning).

HTS Protocol (384-Well Format)

This protocol is designed for a kinetic read (preferred for HTS to identify false positives/artifacts) but can be adapted to endpoint.

Step 1: Compound Transfer

-

Dispense 0.5 µL of test compounds (in 100% DMSO) into the 384-well plate.

-

Include controls:

-

High Control (HC): Enzyme + Substrate + DMSO (No inhibitor).

-

Low Control (LC): Buffer + Substrate + DMSO (No enzyme).

-

Step 2: Enzyme Addition

-

Dilute Enzyme in Assay Buffer to 2x the final desired concentration.

-

Optimization Tip: Target a concentration that yields a linear signal for 60 minutes (typically 1–10 nM pure enzyme).

-

-

Dispense 25 µL of 2x Enzyme solution into all wells except Low Control wells.

-

Dispense 25 µL of Assay Buffer into Low Control wells.

-

Centrifuge plate (1000 rpm, 1 min) and incubate for 15 min at RT (pre-incubation allows compound binding).

Step 3: Substrate Initiation

-

Dilute 20 mM Ac-Leu-pNA stock to 2x working concentration (e.g., 200 µM) in Assay Buffer.

-

Note: Final reaction concentration will be 100 µM (approx.

).

-

-

Dispense 25 µL of Substrate solution into all wells.

-

Final Volume: 50.5 µL.

-

Final DMSO: ~1% (Ensure enzyme tolerates this).

-

Step 4: Detection (Kinetic Read)

-

Immediately transfer to the plate reader.

-

Settings: Read every 2–5 minutes for 60 minutes at 25°C or 37°C.

HTS Workflow Diagram:

Caption: Step-by-step workflow for 384-well high-throughput screening.

Data Analysis & Validation

A. Activity Calculation

Calculate the initial velocity (

-

: Extinction coefficient of pNA

- : Pathlength (approx. 0.3 cm for 50 µL in 384-well).

B. HTS Quality Control (Z' Factor)

For the assay to be valid for screening, the Z' factor must be

- : Standard deviation.

- : Mean signal.

C. Troubleshooting (Expert Tips)

-

Spontaneous Hydrolysis: Ac-Leu-pNA is relatively stable, but high pH (>8.5) or old stock can cause high background. Always prepare fresh substrate dilutions.

-

Solubility: If the solution turns cloudy upon adding substrate, the peptide has precipitated. Reduce substrate concentration or add 0.01% Triton X-100.

-

Inner Filter Effect: Colored compounds in the library may interfere at 405 nm. Kinetic reading mitigates this (slope subtraction), whereas endpoint reading does not.

References

-

Fujino, T., et al. (2000). "Acylaminoacyl-peptidase in sperm: purification and characterization." Journal of Biochemistry. Link

-

Tsunasawa, S., et al. (1975). "The amino-terminal residue of Acylaminoacyl-peptidase substrates."[1] Journal of Biochemistry. Link

-

Sigma-Aldrich. "Enzymatic Assay of Acylaminoacyl-Peptidase." Technical Bulletin. Link

- Copeland, R. A. (2000). Enzymes: A Practical Introduction to Structure, Mechanism, and Data Analysis. Wiley-VCH.

-

Zhang, J. H., et al. (1999). "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening. Link

Sources

Continuous vs endpoint assay methods for Ac-Leu-pNA

Application Note: Kinetic vs. Endpoint Assay Strategies for Ac-Leu-pNA Hydrolysis

Executive Summary

This guide details the technical execution of assays using Acetyl-Leucine-p-nitroanilide (Ac-Leu-pNA) , a chromogenic substrate used to quantify Leucine Aminopeptidase (LAP) and related exopeptidase activity.[1] While the chemical principle—hydrolysis of an amide bond to release yellow p-nitroaniline (pNA)—is straightforward, the choice between Continuous (Kinetic) and Endpoint methods dictates data quality, throughput, and troubleshooting capability.[1]

This document provides validated protocols for both methods, emphasizes the critical influence of pH on pNA extinction coefficients, and offers a decision framework for drug discovery workflows.[1]

Assay Principle & Mechanism

The assay relies on the enzymatic hydrolysis of the amide bond between the acetylated leucine and the p-nitroaniline moiety.

-

Substrate: Ac-Leu-pNA (Colorless)[1]

-

Enzyme: Leucine Aminopeptidase (LAP, EC 3.4.11.[1][2][3]1) or Microsomal LAP (EC 3.4.11.2)[1][2]

-

Product: p-Nitroaniline (pNA) (Yellow, Absorbance

)[1]

Expert Insight: Unlike simple Leu-pNA, the N-acetyl group in Ac-Leu-pNA blocks degradation by general aminopeptidases that require a free N-terminus, conferring higher specificity for enzymes capable of cleaving blocked N-termini or specific acyl-peptide hydrolases.[1]

Mechanism Diagram

Figure 1: Enzymatic hydrolysis pathway of Ac-Leu-pNA. The release of pNA is the rate-limiting step for signal generation.

Method A: Continuous (Kinetic) Assay

Best for:

Reagents & Setup

-

Assay Buffer: 50 mM Sodium Phosphate or Tricine, pH 7.2 – 8.0 (Temperature equilibrated to 37°C).

-

Substrate Stock: 20 mM Ac-Leu-pNA in DMSO. (Store at -20°C).

-

Enzyme Stock: LAP diluted in cold buffer containing 0.1% BSA (stabilizer).

Protocol Steps

-

Blanking: Set spectrophotometer to 405 nm (kinetic mode).

-

Preparation: In a quartz cuvette or clear-bottom 96-well plate, add:

-

Baseline: Read for 1 minute to ensure no spontaneous hydrolysis (background drift).

-

Initiation: Add

Enzyme Solution. Mix immediately by inversion or pipetting. -

Measurement: Record

every 10–20 seconds for 5–10 minutes. -

Quantification: Select the linear portion of the curve (usually minutes 1–5). Calculate the slope (

).[1][2]

Calculation

-

: Extinction coefficient of pNA at 405 nm (

- : Pathlength (1 cm for cuvettes; must be calculated for plates).

- : Volume of enzyme added (mL).

- : Total reaction volume (mL).

Method B: Endpoint Assay

Best for: High Throughput Screening (HTS), routine QC, and analyzing large sample batches.[1]

Critical Warning: The absorbance spectrum of pNA is pH-dependent. Stopping the reaction with strong acid (a common practice) can shift the

Reagents

-

Stop Solution: 10% (v/v) Acetic Acid or 1 M Sodium Acetate (pH 4.0).[1]

-

Why? Shifts pH below enzyme active range (pH < 5) without fully protonating pNA (which would make it colorless).[1]

-

Protocol Steps

-

Reaction Mix: Combine Buffer and Enzyme in wells. Incubate at 37°C for 5 minutes.

-

Initiation: Add Ac-Leu-pNA substrate.[1]

-

Incubation: Incubate at 37°C for a fixed time (e.g., 30 minutes).

-

Termination: Add an equal volume of Stop Solution .

-

Read: Measure

within 30 minutes.

Self-Validating Step: The pNA Standard Curve

Do not rely on theoretical extinction coefficients for Endpoint assays.

-

Prepare pNA standards (0, 10, 20, 50, 100

) in the exact final buffer/stop solution mixture.[1] -

Plot OD vs. Concentration.

-

Use the slope of this line to convert experimental ODs to product concentration.

Comparative Analysis

| Feature | Continuous (Kinetic) | Endpoint |

| Throughput | Low (1–10 samples/hr) | High (100s samples/hr) |

| Data Integrity | High: Visualizes linearity; detects lag phases or substrate depletion immediately.[1] | Moderate: Assumes linearity; vulnerable to "inner filter effects" if compounds are colored. |

| Sensitivity | Higher (Slope calculation averages out noise).[1] | Lower (Single point reading). |

| Interference | Detects bubbles/precipitates as "spikes" in trace. | Bubbles read as false high activity. |

| Reagent Cost | Higher (Instrument time is costly).[1] | Lower. |

Decision Framework & Troubleshooting

Workflow Decision Tree

Figure 2: Selection logic for Ac-Leu-pNA assay formats.

Troubleshooting Guide

-

Non-Linear Kinetics: If the continuous trace curves off (plateaus) within 1–2 minutes, the substrate is being depleted too fast. Solution: Dilute enzyme 1:10 or increase substrate concentration.

-